Ethyl 4-acetamido-2-ethyl-6-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers. This particular compound is characterized by its unique structure, which includes an acetamido group, an ethyl group, and a methyl group attached to a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-acetamido-2-ethyl-6-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as distillation and crystallization to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Aminolysis: The ester can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Aminolysis: Amines under mild heating conditions.
Major Products Formed
Hydrolysis: 4-acetamido-2-ethyl-6-methylbenzoic acid and ethanol.
Reduction: Corresponding alcohol.
Aminolysis: Corresponding amide.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Ethyl 4-acetamido-2-ethyl-6-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with biological pathways. The acetamido group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the acetamido, ethyl, and methyl groups.
Methyl benzoate: Similar ester structure but with a methyl group instead of an ethyl group.
Ethyl acetate: A simpler ester with a different aromatic structure
Uniqueness
Ethyl 4-acetamido-2-ethyl-6-methylbenzoate is unique due to the presence of the acetamido group, which imparts additional chemical reactivity and potential biological activity. The combination of ethyl and methyl groups further distinguishes it from simpler esters, providing unique properties and applications .
Eigenschaften
CAS-Nummer |
5411-18-7 |
---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
ethyl 4-acetamido-2-ethyl-6-methylbenzoate |
InChI |
InChI=1S/C14H19NO3/c1-5-11-8-12(15-10(4)16)7-9(3)13(11)14(17)18-6-2/h7-8H,5-6H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
LMWQHVYVHSVFOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)NC(=O)C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.